molecular formula C7H3BrN2O2S B1344693 4-Bromo-3-nitrophenyl thiocyanate CAS No. 408328-22-3

4-Bromo-3-nitrophenyl thiocyanate

Cat. No. B1344693
M. Wt: 259.08 g/mol
InChI Key: SORSARZTWRMXNT-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrophenyl thiocyanate is a chemical compound with the formula C₇H₃BrN₂O₂S . It is supplied by Matrix Scientific and is classified as an irritant .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-nitrophenyl thiocyanate is C₇H₃BrN₂O₂S . Its average mass is 259.080 Da and its monoisotopic mass is 257.909851 Da .


Physical And Chemical Properties Analysis

4-Bromo-3-nitrophenyl thiocyanate has a density of 1.9±0.1 g/cm3 and a boiling point of 316.2±32.0 °C at 760 mmHg . Its flash point is 145.0±25.1 °C .

Safety And Hazards

4-Bromo-3-nitrophenyl thiocyanate is classified as an irritant . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to use personal protective equipment when handling it .

properties

IUPAC Name

(4-bromo-3-nitrophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-6-2-1-5(13-4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORSARZTWRMXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitrophenyl thiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-nitrophenyl thiocyanate
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4-Bromo-3-nitrophenyl thiocyanate
Reactant of Route 4
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4-Bromo-3-nitrophenyl thiocyanate
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4-Bromo-3-nitrophenyl thiocyanate
Reactant of Route 6
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Citations

For This Compound
2
Citations
F Challenger, AT Peters - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… 4-chloro-3-nitrophenyl thiocyanate, 4-bromo-3-nitrophenyl thiocyanate, and 3-nitro-4-seleno… of 4-bromo-3-nitrophenyl thiocyanate obtained from 2-nitro-4-thiocyanoaniline (above and p…
Number of citations: 9 pubs.rsc.org
RC ELDERFIELD, FW SHORT - The Journal of Organic Chemistry, 1952 - ACS Publications
The melting point of I reported by Blomquist and Diuguid (3) is 110-112 whereas the older literature reports 254 (1) and 232 (2). This discrepancy to-gether with the fact that …
Number of citations: 10 pubs.acs.org

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